2-(Methylsulfonyl)-4-(tributylstannyl)thiazole
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Overview
Description
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is a chemical compound used as a reagent for arylation of thiazole by Stille cross-coupling . It is part of the organometallic compounds and has a molecular formula of C15H29NSSn .
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole consists of 15 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 tin atom . The InChI Key is WUOFQGMXQCSPPV-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.Physical And Chemical Properties Analysis
The compound is a liquid and is not miscible or difficult to mix . It has a molecular weight of 374.174 g/mol .Scientific Research Applications
- Summary of the Application : “2-(Methylsulfonyl)-4-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
- Functionalized Morpholine-thiazole Scaffold : There is a study on the synthesis of morpholine compounds, particularly the hybrid structures in which the thiazole ring is linked to morpholine nuclei in one molecular frame . These morpholinothiazoles are widely studied in modern organic and medicinal chemistry . The manuscript covers the approaches to the synthesis of the morpholinothiazoles derivatives . The synthetic strategies of the target compounds depend on one-pot or multistage reactions or the transformation of other related heterocycles . Additionally, it covers the biological activities and other applications of certain morpholinothiazoles .
Organotin Reagents
“2-Tributylstannylthiazole” is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .
Functionalized Morpholine-thiazole Scaffold
There is a study on the synthesis of morpholine compounds, particularly the hybrid structures in which the thiazole ring is linked to morpholine nuclei in one molecular frame . These morpholinothiazoles are widely studied in modern organic and medicinal chemistry . The manuscript covers the approaches to the synthesis of the morpholinothiazoles derivatives . The synthetic strategies of the target compounds depend on one-pot or multistage reactions or the transformation of other related heterocycles . Additionally, it covers the biological activities and other applications of certain morpholinothiazoles .
Safety And Hazards
properties
IUPAC Name |
tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQZKBRXRVABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2S2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676721 |
Source
|
Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |
CAS RN |
1245816-14-1 |
Source
|
Record name | 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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